![molecular formula C22H22N2O3 B2827505 N-(6-methoxyquinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1207034-97-6](/img/structure/B2827505.png)
N-(6-methoxyquinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Structure-Activity Relationships (SAR) and Kinase Selectivity
Research efforts have led to the development of pyrazolone-based class II c-Met inhibitors, demonstrating the importance of structure-activity relationships in designing selective analogues for therapeutic purposes. These studies contribute to understanding how modifications in the chemical structure can improve selectivity profiles, thus offering insights into the design of more effective therapeutic agents for c-Met-dependent tumors (Liu et al., 2012).
Chemical Reactivity and Glutathione Displacement
The compound's reactivity has been investigated, particularly in relation to its binding with liver microsomal proteins and the formation of thioether adducts with glutathione and N-acetyl cysteine. These studies shed light on the compound's metabolism and potential interactions within biological systems, aiding in the development of safer and more effective analogues (Teffera et al., 2008).
Biological Activities
Novel insecticidal antibiotics, such as yaequinolones, which possess a similar quinolinone skeleton, highlight the potential of such compounds in agricultural and pest control applications. The structure and biological activity of these compounds provide a basis for the development of new insecticidal agents (Uchida et al., 2005).
Antiproliferative Activity
Investigations into the antiproliferative activities of indenopyrazoles against human cancer cells without affecting antimicrobial and antimalarial activities showcase the therapeutic potential of compounds within this chemical space. These studies contribute to cancer research by identifying compounds with specific antiproliferative mechanisms, furthering our understanding of potential cancer treatments (Minegishi et al., 2015).
properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-26-18-14-16-6-5-11-23-20(16)19(15-18)24-21(25)22(9-12-27-13-10-22)17-7-3-2-4-8-17/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRHUECDWRHTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.